molecular formula C9H9F3N2O4S B2675443 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate CAS No. 872103-76-9

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate

Cat. No.: B2675443
CAS No.: 872103-76-9
M. Wt: 298.24
InChI Key: JGMYLGVMFGZWCO-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate: is a chemical compound with the molecular formula C9H9F3N2O4S and a molecular weight of 298.24 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and a sulfamoylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Chemistry: 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays and drug discovery .

Medicine: Its trifluoroethyl group can improve the pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-aminosulfonylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and quality control to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the sulfamoylphenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison:

  • 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide: Similar structure but with an acetamide group instead of a carbamate group. It has different reactivity and applications.
  • 2,2,2-trifluoroethyl N-(4-aminosulfonylphenyl)carbamate: Similar structure but with an aminosulfonyl group. It may have different biological activity and chemical properties.
  • 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate: Similar structure but with a nitrophenyl group. It has different electronic properties and reactivity.

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate stands out due to its unique combination of trifluoroethyl and sulfamoylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYLGVMFGZWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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